molecular formula C42H28N2 B13136112 Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-

Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-

Cat. No.: B13136112
M. Wt: 560.7 g/mol
InChI Key: YTRXKRWAYQPNED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolo[3,2-b]carbazole,5,11-bis([1,1’-biphenyl]-4-yl)-5,11-dihydro- is a complex organic compound characterized by its unique structure, which includes an indolo[3,2-b]carbazole core with biphenyl groups attached at the 5 and 11 positions. This compound is known for its π electron-rich and extended structure, making it highly active in electrophilic substitution reactions .

Preparation Methods

The synthesis of indolo[3,2-b]carbazole derivatives typically involves Suzuki polycondensation reactions. For instance, 6,12-di(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole can be reacted with various diboronic acids under specific conditions to yield the desired copolyarylenes . The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere, typically at elevated temperatures . Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product.

Chemical Reactions Analysis

Indolo[3,2-b]carbazole derivatives undergo various chemical reactions, including:

Mechanism of Action

Properties

Molecular Formula

C42H28N2

Molecular Weight

560.7 g/mol

IUPAC Name

5,11-bis(4-phenylphenyl)indolo[3,2-b]carbazole

InChI

InChI=1S/C42H28N2/c1-3-11-29(12-4-1)31-19-23-33(24-20-31)43-39-17-9-7-15-35(39)37-28-42-38(27-41(37)43)36-16-8-10-18-40(36)44(42)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-28H

InChI Key

YTRXKRWAYQPNED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC6=C(C=C53)C7=CC=CC=C7N6C8=CC=C(C=C8)C9=CC=CC=C9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.